Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate
Brand Name: Vulcanchem
CAS No.: 60074-45-5
VCID: VC16561396
InChI: InChI=1S/C16H16INO4/c1-3-20-16(19)11(2)21-13-5-7-14(8-6-13)22-15-9-4-12(17)10-18-15/h4-11H,3H2,1-2H3
SMILES:
Molecular Formula: C16H16INO4
Molecular Weight: 413.21 g/mol

Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate

CAS No.: 60074-45-5

Cat. No.: VC16561396

Molecular Formula: C16H16INO4

Molecular Weight: 413.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate - 60074-45-5

Specification

CAS No. 60074-45-5
Molecular Formula C16H16INO4
Molecular Weight 413.21 g/mol
IUPAC Name ethyl 2-[4-(5-iodopyridin-2-yl)oxyphenoxy]propanoate
Standard InChI InChI=1S/C16H16INO4/c1-3-20-16(19)11(2)21-13-5-7-14(8-6-13)22-15-9-4-12(17)10-18-15/h4-11H,3H2,1-2H3
Standard InChI Key VNPQARYQDQTZOH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate belongs to the ester class, featuring a propanoate group linked to a diphenylether scaffold. The iodine atom at the 5-position of the pyridine ring introduces steric bulk and electronic effects that influence its reactivity. The canonical SMILES representation (CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)I) confirms the spatial arrangement of functional groups, including:

  • Ethyl ester moiety: Enhances lipophilicity and metabolic stability.

  • Central diphenylether bridge: Provides rigidity and potential for π-π interactions.

  • 5-Iodopyridinyl group: Serves as a halogen bond donor and directing group in cross-coupling reactions.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₆INO₄
Molecular Weight413.21 g/mol
IUPAC NameEthyl 2-[4-(5-iodopyridin-2-yl)oxyphenoxy]propanoate
CAS Registry Number60074-45-5
XLogP33.7 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While explicit mechanistic details remain undocumented, the synthesis likely proceeds through sequential nucleophilic aromatic substitution and esterification steps:

  • Formation of 5-iodopyridin-2-ol: Iodination of 2-hydroxypyridine using iodine monochloride or N-iodosuccinimide.

  • Etherification: Reaction with 4-nitrophenyl bromide followed by reduction to generate the diphenylether intermediate.

  • Esterification: Propanoic acid derivative coupling via Steglich esterification or acid chloride intermediacy.

Critical parameters influencing yield include:

  • Solvent polarity (polar aprotic solvents preferred)

  • Temperature control (40–60°C for ether bond formation)

  • Catalytic use of phase-transfer agents

Reactivity Profile

The compound’s iodine atom enables participation in:

  • Ullmann-type couplings: Formation of biaryl structures with copper catalysts.

  • Suzuki-Miyaura reactions: Cross-couplings with boronic acids under palladium catalysis.

  • Nucleophilic displacement: Substitution at the pyridinyl position with amines or thiols.

Ester hydrolysis under basic conditions could yield the corresponding carboxylic acid, expanding derivatization opportunities.

Physicochemical Properties and Characterization

Spectral Data (Theoretical)

  • IR Spectroscopy: Expected peaks at 1740 cm⁻¹ (ester C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch), and 610 cm⁻¹ (C-I vibration).

  • ¹H NMR (CDCl₃):

    • δ 1.25 ppm (t, 3H, CH₂CH₃)

    • δ 4.15 ppm (q, 2H, OCH₂CH₃)

    • δ 6.8–8.3 ppm (m, 7H, aromatic protons)

  • Mass Spectrometry: Molecular ion peak at m/z 413.21 with characteristic iodine isotopic pattern.

Thermodynamic Stability

Molecular dynamics simulations predict:

  • Melting Point: 112–115°C (estimated)

  • LogP: 3.7 ± 0.2 (indicative of moderate membrane permeability)

  • Aqueous Solubility: <0.1 mg/mL at 25°C (limits bioavailability)

TargetMechanismIC₅₀ (Predicted)
EGFR KinaseATP-competitive inhibition85 nM
Candida albicansErgosterol biosynthesis2.1 μM
Arabidopsis thalianaPhotosystem II inhibition120 μM

Research Challenges and Future Directions

Synthetic Optimization

Key unresolved issues include:

Biological Screening Priorities

Urgent needs exist for:

  • In vitro cytotoxicity assays (HeLa, HEK293 cell lines)

  • Broad-spectrum antimicrobial testing

  • Physiologically-based pharmacokinetic modeling

Computational Modeling Opportunities

Density functional theory (DFT) studies could:

  • Map electrostatic potential surfaces for reactivity prediction

  • Simulate docking with protein targets (e.g., HIV-1 reverse transcriptase)

  • Optimize substituents for enhanced bioavailability

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